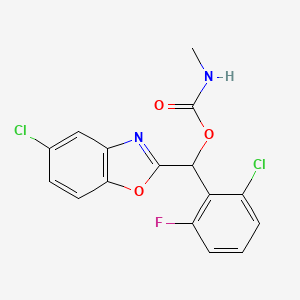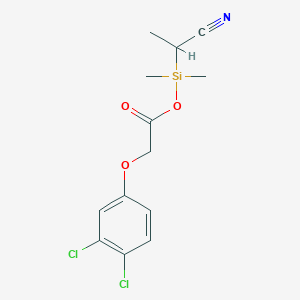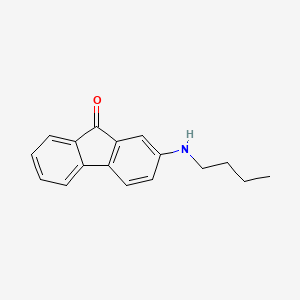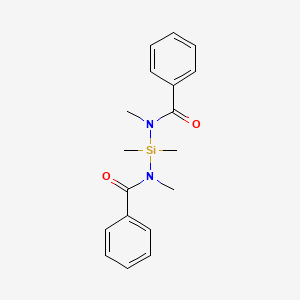![molecular formula C16H26O2 B14340267 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene CAS No. 105442-98-6](/img/structure/B14340267.png)
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is an organic compound known for its unique structure and properties. It is a peroxide derivative, which means it contains a peroxide functional group (–O–O–) within its molecular structure. This compound is often used in various chemical reactions and industrial applications due to its ability to act as a radical initiator.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene typically involves the reaction of tert-butyl hydroperoxide with an appropriate aromatic compound under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a transition metal complex, to facilitate the formation of the peroxide bond. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters, ensuring high yields and purity of the final product. The use of advanced purification techniques, such as distillation and chromatography, further enhances the quality of the compound produced.
化学反应分析
Types of Reactions
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene undergoes various chemical reactions, including:
Oxidation: The peroxide group can participate in oxidation reactions, converting substrates into their oxidized forms.
Reduction: Under specific conditions, the peroxide bond can be reduced, leading to the formation of alcohols or other reduced products.
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, introducing new functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions to achieve the desired reduction.
Substitution: Electrophilic reagents like halogens or nitrating agents are used in the presence of a catalyst, such as aluminum chloride, to facilitate substitution reactions.
Major Products Formed
Oxidation: The major products include oxidized derivatives of the starting material, such as ketones or aldehydes.
Reduction: The reduction of the peroxide bond leads to the formation of alcohols or hydrocarbons.
Substitution: Substitution reactions yield various substituted aromatic compounds, depending on the electrophile used.
科学研究应用
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene finds applications in several scientific research fields:
Chemistry: It is used as a radical initiator in polymerization reactions, aiding in the formation of polymers with specific properties.
Biology: The compound is studied for its potential role in oxidative stress and its effects on biological systems.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the context of its oxidative properties.
Industry: It is used in the production of various chemicals and materials, including plastics and resins.
作用机制
The mechanism of action of 1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene primarily involves the generation of free radicals. The peroxide bond can homolytically cleave under specific conditions, producing two free radicals. These radicals can then initiate various chemical reactions, such as polymerization or oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
tert-Butyl hydroperoxide: A simpler peroxide compound used in similar applications.
Cumene hydroperoxide: Another peroxide derivative with similar radical-initiating properties.
Di-tert-butyl peroxide: A widely used radical initiator in polymerization reactions.
Uniqueness
1-[2-(tert-Butylperoxy)propan-2-yl]-3-(propan-2-yl)benzene is unique due to its specific structure, which combines the properties of both tert-butyl and aromatic groups. This combination allows for a broader range of applications and reactivity compared to simpler peroxide compounds.
属性
CAS 编号 |
105442-98-6 |
|---|---|
分子式 |
C16H26O2 |
分子量 |
250.38 g/mol |
IUPAC 名称 |
1-(2-tert-butylperoxypropan-2-yl)-3-propan-2-ylbenzene |
InChI |
InChI=1S/C16H26O2/c1-12(2)13-9-8-10-14(11-13)16(6,7)18-17-15(3,4)5/h8-12H,1-7H3 |
InChI 键 |
CIHBBMNIHHXKLW-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC(=CC=C1)C(C)(C)OOC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[(3-Anilino-2H-indol-2-ylidene)methyl]amino}phenolate](/img/structure/B14340189.png)








![Tributyl[(naphthalene-1-carbonyl)oxy]stannane](/img/structure/B14340221.png)
![2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)](/img/structure/B14340230.png)


![2-[1-(Ethenyloxy)ethyl]-1,3,5-trimethylbenzene](/img/structure/B14340243.png)
